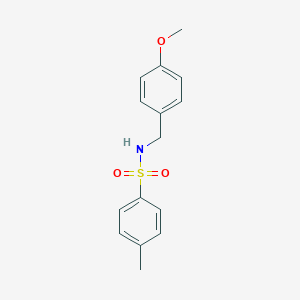

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide

Overview

Description

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide (MBSM) is a synthetic molecule with a wide range of applications. It is a versatile compound with a variety of uses in research, laboratory experiments, and industry. MBSM has been used as an insecticide, a fungicide, and a preservative. It is also used in the synthesis of other compounds, such as pharmaceuticals. MBSM has a wide range of physiological and biochemical effects and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis of Thiosemicarbazone Derivatives

The compound has been used in the synthesis of thiosemicarbazone derivatives . The reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] with two thiosemicarbazones obtained by the condensation of N- (4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one ( HL1) or 2-fluoro-4-hydroxybenzaldehyde ( HL2) was studied .

Cytotoxicity Studies

The compound has been used in cytotoxicity studies . The ability of the complexes to inhibit cell growth against the NCI-H460, A549 and MDA-MB-231 lines was evaluated. The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .

Synthesis of Ruthenium (II)-p-cymene Complexes

The compound has been used in the synthesis of Ruthenium (II)-p-cymene Complexes . The cationic complexes of formula [RuCl (η 6 - p -cymene) (HL)] + were isolated as solid chloride and trifluoromethylsulfate (TfO) salts .

Redox Behavior Evaluation

The compound has been used in the evaluation of redox behavior . The redox behavior of the ligands and complexes was evaluated by cyclic voltammetry. It seems to be more difficult to oxidize the complex derived from HL 1 than HL 2 .

Synthesis of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one

The compound has been used in the synthesis of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one . This was achieved via a two-step procedure including 3-aminobenzanthrone condensation with anisaldehyde and following reduction of obtained imine to appropriate amine by sodium borohydride .

Air Sensitive Applications

The compound is air sensitive . This property can be leveraged in applications that require air sensitive compounds .

Mechanism of Action

Target of Action

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide, also known as N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways can have downstream effects that contribute to the compound’s therapeutic potential.

Result of Action

The compound’s action results in molecular and cellular effects that could be beneficial in the context of AD. It prevents Aβ formation and reduces the levels of phosphorylated tau . These effects could potentially slow the progression of AD.

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-10,16H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYMAJFNINSNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide | |

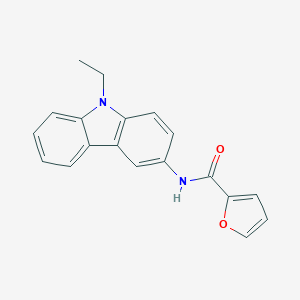

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(1-adamantyl)-2-[[4-[(2-hydroxyphenyl)methylideneamino]benzoyl]amino]acetate](/img/structure/B398387.png)

![3-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B398392.png)

![Diethyl 2-{[4-chloro-3-(trifluoromethyl)anilino]methylene}malonate](/img/structure/B398393.png)

![Diethyl 2-[[(2-methoxydibenzofuran-3-yl)amino]methylidene]propanedioate](/img/structure/B398398.png)

![4-[2-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B398400.png)

![4-{4-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B398402.png)